Decarestrictine A

説明

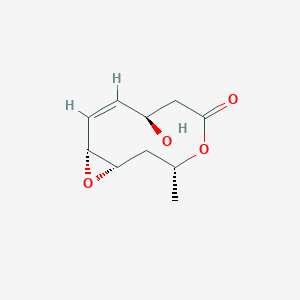

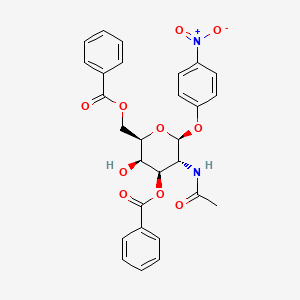

Decarestrictine A is a cholesterol biosynthesis inhibitor with a Decanolide structure produced by Penicillum sunplicissimum and Pen. corylophilufn . It is a novel 10-membered lactone .

Synthesis Analysis

The total synthesis of Decarestrictine A involves a common synthetic strategy. The key steps are ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates to furnish the respective Z-macrocycles .Molecular Structure Analysis

The structures of Decarestrictine A were established by spectroscopic analysis and confirmed by X-ray analysis . The decarestrictines vary in the oxygenation pattern between C-3 and C-7 and show structural similarities to known lactones from other fungi .Chemical Reactions Analysis

The key steps in the chemical reactions of Decarestrictine A are ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates .Physical And Chemical Properties Analysis

Decarestrictine A has a molecular formula of C10H14O4 . More detailed physical and chemical properties may be found in the Safety Data Sheets .科学的研究の応用

Total Synthesis

Decarestrictine A has been a subject of interest in the field of total synthesis . Total synthesis refers to the complete chemical synthesis of a complex molecule, often a natural product, from simple, commercially available precursors. It usually involves a series of chemical reactions that construct the molecule’s skeleton and install functional groups .

Stereoselective Synthesis

Decarestrictine A has been used in stereoselective synthesis . Stereoselective synthesis is a key concept in the field of organic chemistry, which aims at the preferential formation of one stereoisomer over another. The synthesis of Decarestrictine A utilizes Jacobsen’s hydrolytic kinetic resolution, regioselective ring opening of epoxide, and Yamaguchi macrolactonisation as key steps .

Ring-Closing Metathesis

The synthesis of Decarestrictine A involves the use of ring-closing metathesis (RCM) as a key step . RCM is a powerful method for the formation of carbon-carbon double bonds using ruthenium-based catalysts .

Inhibition of Cholesterol Biosynthesis

Decarestrictine A has been found to inhibit cholesterol biosynthesis . This makes it a potential candidate for the development of drugs aimed at controlling cholesterol levels .

Antifungal Activity

Decarestrictines, including Decarestrictine A, have shown strong antifungal activity . This makes them potential candidates for the development of new antifungal agents .

Antihelmintic Activity

Decarestrictines have also demonstrated antihelmintic activity . Antihelmintics are drugs that expel parasitic worms (helminths) from the body, by either stunning or killing them .

Phytotoxic Activity

Decarestrictines have shown phytotoxic activity . This means they have the ability to inhibit plant growth, which could have implications in the field of weed control .

Potential Therapeutic Applications

Given the biological activities of Decarestrictine A, it could have potential therapeutic applications. Its ability to inhibit cholesterol biosynthesis could be harnessed in the treatment of conditions related to high cholesterol. Similarly, its antifungal and antihelmintic activities could lead to the development of new treatments for fungal and parasitic infections .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

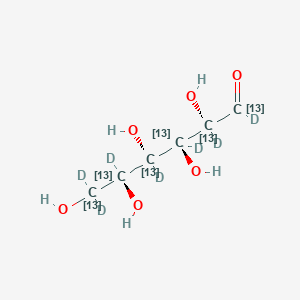

(1S,3R,7R,8Z,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2-/t6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWPVPJYCLLPQL-PHKLUEOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

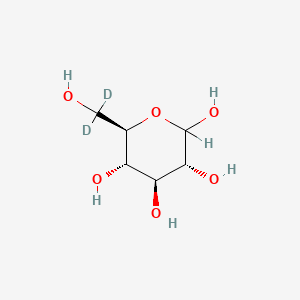

CC1CC2C(O2)C=CC(CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](O2)/C=C\[C@@H](CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decarestrictine A | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)

![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)

![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)

![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)